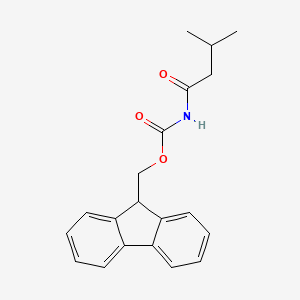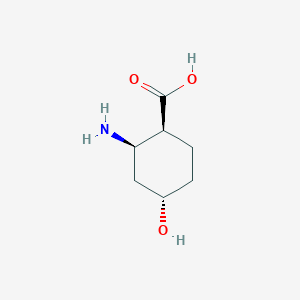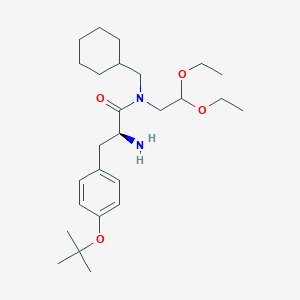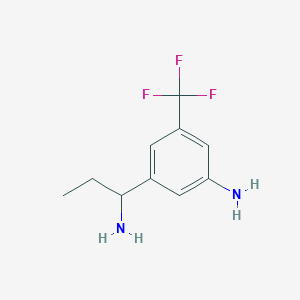
Carbamic acid, (3-methyl-1-oxobutyl)-, 9H-fluoren-9-ylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (3-methyl-1-oxobutyl)-, 9H-fluoren-9-ylmethyl ester is a chemical compound with the molecular formula C20H21NO3 and a molecular weight of 323.38564 g/mol . This compound is known for its unique structure, which includes a carbamic acid moiety and a fluorenylmethyl ester group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of Carbamic acid, (3-methyl-1-oxobutyl)-, 9H-fluoren-9-ylmethyl ester typically involves the reaction of 9H-fluoren-9-ylmethyl chloroformate with (3-methyl-1-oxobutyl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified using column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Carbamic acid, (3-methyl-1-oxobutyl)-, 9H-fluoren-9-ylmethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Carbamic acid, (3-methyl-1-oxobutyl)-, 9H-fluoren-9-ylmethyl ester is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Carbamic acid, (3-methyl-1-oxobutyl)-, 9H-fluoren-9-ylmethyl ester involves its interaction with specific molecular targets. The carbamic acid moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications in their structure and function. The fluorenylmethyl ester group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Carbamic acid, (3-methyl-1-oxobutyl)-, 9H-fluoren-9-ylmethyl ester can be compared with other similar compounds, such as:
- Carbamic acid, (3-methyl-1-oxobutyl)-, benzyl ester
- Carbamic acid, (3-methyl-1-oxobutyl)-, phenyl ester
- Carbamic acid, (3-methyl-1-oxobutyl)-, tert-butyl ester
These compounds share the carbamic acid moiety but differ in the ester group attached. The unique fluorenylmethyl ester group in this compound imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
Properties
CAS No. |
652135-32-5 |
|---|---|
Molecular Formula |
C20H21NO3 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-(3-methylbutanoyl)carbamate |
InChI |
InChI=1S/C20H21NO3/c1-13(2)11-19(22)21-20(23)24-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,11-12H2,1-2H3,(H,21,22,23) |
InChI Key |
RFMZVSYJLMQVOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dibenzo[de,qr]hexacene](/img/structure/B13148346.png)


![1-[1-(Aminomethyl)cyclobutyl]-3,3-dimethylcyclobutan-1-ol](/img/structure/B13148358.png)




![5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13148394.png)
![4,4'-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan](/img/structure/B13148398.png)



![2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13148426.png)
